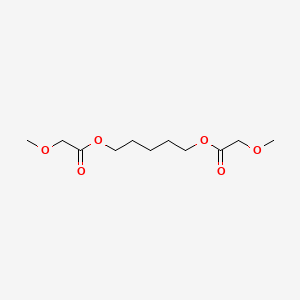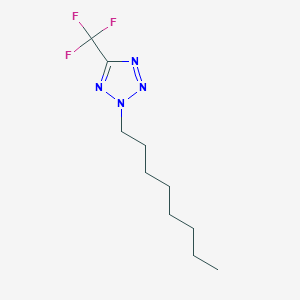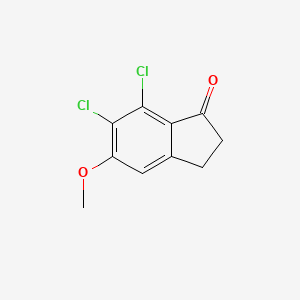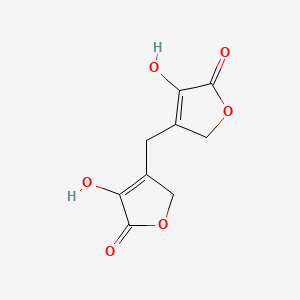
4,4'-Methanediylbis(3-hydroxyfuran-2(5h)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] is a compound belonging to the furanone family. Furanones are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by its unique structure, which includes a furanone ring and hydroxyl groups, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-] can be achieved through several methods. One common approach involves the transformation of 2-oxocarboxylic acids. This method typically includes the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Another method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production of this compound often relies on the availability of precursor chemicals and the optimization of reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of products such as formic acid, maleic acid, and phosgene.
Nucleophilic and Conjugated Addition: These reactions are common in the synthesis of functionally substituted hydrofuranones.
Diels–Alder Reaction: This reaction is used to form cyclic compounds by the addition of a conjugated diene to a dienophile.
Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, atomic chlorine, and various catalysts such as polymer-based sulfonic acid . Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted hydrofuranones, which are valuable intermediates in organic synthesis and the production of biologically active compounds .
Wissenschaftliche Forschungsanwendungen
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-] involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial quorum sensing, thereby preventing bacterial communication and biofilm formation .
Vergleich Mit ähnlichen Verbindungen
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] can be compared with other similar compounds such as:
5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one: Known for its use as a flavoring agent.
3-hydroxy-4,5-dimethylfuran-2(5H)-one: Another flavor compound with similar properties.
Sotolon: A naturally occurring furanone with a strong aroma, used in food and fragrance industries.
These compounds share similar structural motifs but differ in their specific functional groups and applications, highlighting the uniqueness of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-].
Eigenschaften
CAS-Nummer |
949-33-7 |
|---|---|
Molekularformel |
C9H8O6 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
4-hydroxy-3-[(4-hydroxy-5-oxo-2H-furan-3-yl)methyl]-2H-furan-5-one |
InChI |
InChI=1S/C9H8O6/c10-6-4(2-14-8(6)12)1-5-3-15-9(13)7(5)11/h10-11H,1-3H2 |
InChI-Schlüssel |
QPNXQHRQYAZXGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=O)O1)O)CC2=C(C(=O)OC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


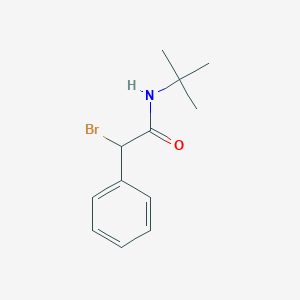
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
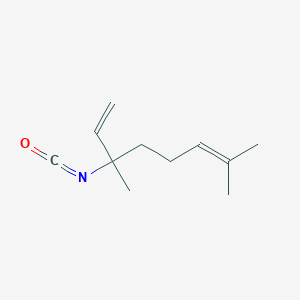
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
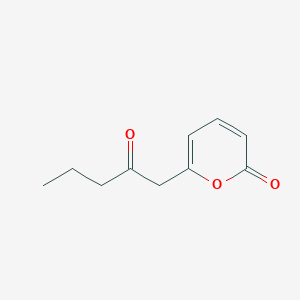
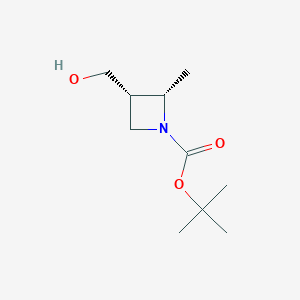
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
